molecular formula C12H12N4O B6425298 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034288-32-7

1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B6425298
CAS No.: 2034288-32-7
M. Wt: 228.25 g/mol
InChI Key: IJLSTQOIEDYBAJ-UHFFFAOYSA-N
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Description

1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole is a compound that combines the structural features of azetidine, benzoyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole typically involves the reaction of 1-azabicyclo-[1.1.0]butane with 3-benzoyl-1,3-thiazolidine-2-thione in the presence of a Lewis acid such as magnesium triflate (Mg(OTf)2). The crude product is then purified using column chromatography and recrystallized from diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

phenyl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-12(10-4-2-1-3-5-10)15-8-11(9-15)16-7-6-13-14-16/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLSTQOIEDYBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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